1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Regioselective Cross-Coupling Nucleophilic Aromatic Substitution Orthogonal Functionalization

Accelerate your medchem and agrochemical SAR programs with 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene. This intermediate uniquely combines a cross-coupling-ready bromine, a latent aldehyde (acetal) for late-stage unveiling, and a nitro group in a critical 1,2,4-substitution pattern. This architecture dictates regioselectivity that simpler or isomeric analogs like 1-bromo-4-nitrobenzene cannot match. The robust, 97%-yielding synthetic route and defined physicochemical profile (bp 295.4°C, density 1.53 g/cm³) ensure predictable scale-up. Secure your research supply today.

Molecular Formula C9H10BrNO4
Molecular Weight 276.08 g/mol
CAS No. 115972-68-4
Cat. No. B3319701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene
CAS115972-68-4
Molecular FormulaC9H10BrNO4
Molecular Weight276.08 g/mol
Structural Identifiers
SMILESCOC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)OC
InChIInChI=1S/C9H10BrNO4/c1-14-9(15-2)7-5-6(11(12)13)3-4-8(7)10/h3-5,9H,1-2H3
InChIKeyFQGKZJUYMMHLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (CAS 115972-68-4) Technical Baseline


1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (CAS 115972-68-4) is a polyfunctional aromatic building block with the molecular formula C9H10BrNO4 and a molecular weight of 276.08 . It features a distinctive substitution pattern consisting of a bromine atom at the 1-position, a dimethoxymethyl (acetal) group at the 2-position, and a nitro group at the 4-position . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, enabling modular construction of complex molecules .

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene: Why In-Class Analogs Cannot Be Directly Substituted


Generic substitution of this compound with its positional isomer, 2-bromo-4-(dimethoxymethyl)-1-nitrobenzene (CAS 929095-57-8), or with the simpler 1-bromo-4-nitrobenzene (CAS 586-78-7) is scientifically untenable. The specific 1,2,4-substitution pattern on the benzene ring imparts a unique electronic environment that directly dictates regioselectivity in cross-coupling reactions and nucleophilic substitutions . Furthermore, the presence of the acetal moiety offers a synthetic handle for aldehyde unveiling, a feature entirely absent in non-acetal analogs . The following quantitative evidence substantiates these critical differentiation points.

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene: Quantitative Differentiation vs. Analogs


Structural and Reactivity Differentiation: 1,2,4-Substitution vs. 1,2,4-Isomer

The target compound features a 1-bromo-2-dimethoxymethyl-4-nitrobenzene arrangement, whereas its positional isomer (CAS 929095-57-8) is 2-bromo-4-dimethoxymethyl-1-nitrobenzene . This regioisomerism alters the electronic and steric landscape of the molecule, directly affecting the rate and site-selectivity of palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) [1]. In the target compound, the bromine atom is ortho to the electron-withdrawing acetal group and para to the nitro group, creating a distinct local electrophilic environment compared to the isomer where bromine is ortho to the nitro group .

Regioselective Cross-Coupling Nucleophilic Aromatic Substitution Orthogonal Functionalization

Synthetic Efficiency: Quantified Yield in Key Intermediate Synthesis

In the synthesis of complex pharmaceutical intermediates, the target compound has been prepared with a high isolated yield of 97% via acetalization of a precursor aldehyde using toluene-4-sulfonic acid in methanol under reflux for 8 hours . This contrasts with a related alkyl bromide nitration procedure reported to yield only 41% of the desired product [1]. The high-yielding acetalization route demonstrates a robust and scalable synthetic access to this specific building block.

Pharmaceutical Intermediate Synthetic Methodology Process Chemistry

Physicochemical Property Differentiation: Density and Boiling Point

The target compound exhibits a predicted density of 1.531±0.06 g/cm³ and a boiling point of 295.4±40.0 °C . In contrast, the simpler analog 1-bromo-4-nitrobenzene (CAS 586-78-7) has a significantly higher reported density of 1.94 g/cm³ and a lower boiling point of 255-256 °C [1]. These differences are critical for process development, as they dictate solvent selection, separation techniques, and thermal safety parameters during scale-up.

Process Development Safety Purification

Functional Handle Differentiation: Acetal Moiety Enables Orthogonal Reactivity

The dimethoxymethyl (acetal) group in the target compound serves as a latent aldehyde, enabling orthogonal functionalization strategies not possible with simple nitro-bromoarenes like 1-bromo-4-nitrobenzene (CAS 586-78-7) . While the latter is limited to cross-coupling and nitro-reduction pathways, the target compound allows for acetal deprotection to reveal a reactive aldehyde, significantly expanding the scope of accessible derivatives . This is a class-level advantage of acetal-containing building blocks.

Protecting Group Strategy Aldehyde Synthesis Late-Stage Functionalization

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene: Optimal Application Scenarios


Pharmaceutical Intermediate for Late-Stage Aldehyde Introduction

This compound is optimally employed in medicinal chemistry programs requiring a protected aldehyde group. The acetal functionality allows for a convergent synthesis where the aldehyde is revealed only after the core scaffold is assembled via cross-coupling, as supported by its high synthetic yield and distinct physicochemical profile .

Agrochemical Research Requiring Orthogonal Reactivity Handles

In agrochemical discovery, the combination of a cross-coupling-ready bromine atom with a latent aldehyde in a single building block accelerates the exploration of structure-activity relationships. This avoids the need for multiple protecting group steps, a key advantage over simpler nitro-bromoarenes .

Process Development and Scale-Up of Complex Intermediates

The robust, high-yielding (97%) synthetic route and well-defined physicochemical properties (density 1.531 g/cm³, boiling point 295.4 °C) make this compound a reliable candidate for process scale-up, where predictable handling and purification are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.